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CAS No.: 67135-96-0
Cat. No.: B6613817
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Executive Summary

5-Acetyl-3-methylvaleric acid is a structural descriptor for the chemical entity formally known in
IUPAC nomenclature as 3-methyl-6-oxoheptanoic acid. This compound represents a critical
intermediate in the oxidative degradation of acyclic monoterpenes (specifically citronellol and
citronellic acid) and serves as a functionalized keto-acid building block in organic synthesis.

This guide provides a definitive technical analysis of its nomenclature, structural properties, and
synthetic pathways, designed for researchers requiring high-fidelity data for drug development
and metabolic profiling.

Part 1: Nomenclature & Synonymy

The primary challenge in sourcing this compound lies in the variability of its naming
conventions. While "5-acetyl-3-methylvaleric acid" descriptively highlights the acetyl substituent
on a valeric (pentanoic) backbone, the IUPAC system prioritizes the longest carbon chain
containing the principal functional groups.

Synonym Mapping Table

The following table consolidates valid identifiers for 3-methyl-6-oxoheptanoic acid.
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Category Identifier | Synonym Context
IUPAC Name 3-Methyl-6-oxoheptanoic acid Preferred Name (Systematic)
Alt.[1] IUPAC 6-0Ox0-3-methylheptanoic acid Alternative numbering priority

o ) ) Structure-based (Valeric core +
Descriptive 5-Acetyl-3-methylvaleric acid ]

Acetyl tail)

o 5-Acetyl-3-methylpentanoic Interchanging

Descriptive

acid

Valeric/Pentanoic

Chemical Family

Keto-acid / Terpene metabolite

Functional classification

CAS Number 67135-96-0 General / Racemic

CAS Number 223235-49-6 (R)-Enantiomer (Specific)
PubChem CID 22743509 Database ID

InChl Key BHXGRANBRHMKPR- Unique String Identifier

UHFFFAOYSA-N

Naming Logic & Causality

The name 5-acetyl-3-methylvaleric acid is derived by treating the pentanoic acid chain (

) as the parent:

o Parent: Valeric acid (

to

e Substituent 1: Methyl group at

e Substituent 2: Acetyl group (

) attached to
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However, attaching an acetyl group to

extends the carbon chain by two carbons.
. .

e This results in a 7-carbon chain (Heptanoic acid) with a ketone at

and a methyl at

e Conclusion: The IUPAC name 3-methyl-6-oxoheptanoic acid is the scientifically accurate
term for procurement and literature search.

Part 2: Structural Characterization &

Stereochemistry
Chemical Properties[3][4]

¢ Molecular Formula:

[1][2]

e Molecular Weight: 158.19 g/mol [2]
o Chirality: The molecule possesses a chiral center at C3.

o Natural terpene degradation often yields specific enantiomers (e.g., (R)-(+)-3-methyl-6-
oxoheptanoic acid from (R)-citronellic acid).

o Synthetic batches are typically racemic unless asymmetric synthesis is employed.

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and the mapping between the "Valeric"
descriptor and the "Heptanoic" reality.
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Figure 1: Structural deconstruction showing how the addition of an acetyl group to the valeric
acid terminus extends the chain to form the heptanoic acid derivative.

Part 3: Synthesis & Biosynthetic Origins[6]

Understanding the synthesis of this compound is essential for identifying impurities or
metabolic pathways in drug development. It is predominantly formed via the oxidative cleavage
of terpenoids.

Primary Synthetic Pathway: Ozonolysis of Citronellic
Acid

The most reliable route to 3-methyl-6-oxoheptanoic acid is the ozonolysis of Citronellic acid
(or Citronellol followed by oxidation). This mimics the biological degradation of terpenes.

Protocol Summary:
o Starting Material: (R)-(+)-Citronellic acid (3,7-dimethyl-6-octenoic acid).
e Reagent: Ozone (

) in Methanol/DCM at -78°C.

o Workup: Reductive workup (Dimethyl sulfide or
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) yields the aldehyde, while oxidative workup (

) yields the keto-acid directly (preserving the ketone at C6 while cleaving the terminal
isopropylidene).

o Note: The C6=C7 double bond in citronellic acid is trisubstituted. Cleavage generates the
ketone at C6.

Synthesis Workflow Diagram

Metabolic Relevance
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Figure 2: Synthetic and metabolic pathway showing the derivation of the target keto-acid from
Citronellic acid via oxidative cleavage.
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Part 4: Applications in Drug Development
Metabolic Biomarker

In pharmacological studies involving terpene-based drugs or excipients, 3-methyl-6-
oxoheptanoic acid appears as a urinary metabolite. Its presence indicates the oxidative
cleavage of the side chain of geraniol, citronellol, or related acyclic terpenes.

Chiral Building Block

The (R)-enantiomer (derived from natural citronellic acid) is a valuable chiral synthon. It allows
for the introduction of a fixed stereocenter (

-methyl) in the synthesis of complex polyketides or pheromones. The terminal ketone (
) and carboxylic acid (

) provide orthogonal handles for further functionalization (e.g., reductive amination at the
ketone, amide coupling at the acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [5-Acetyl-3-methylvaleric Acid: Technical Synonymy &
Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b6613817#5-acetyl-3-methylvaleric-acid-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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